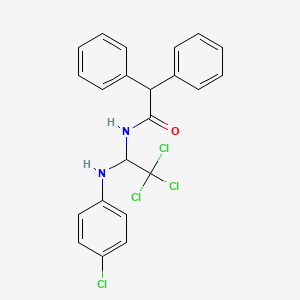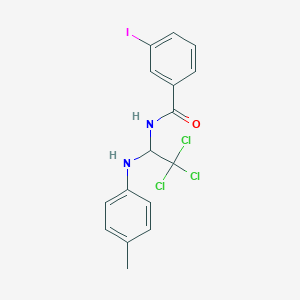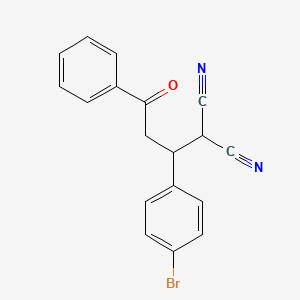![molecular formula C23H20N6O4S B11988884 (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B11988884.png)
(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a furaldehyde moiety, a nitrophenyl group, and a thiosemicarbazone linkage
Vorbereitungsmethoden
The synthesis of 5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone typically involves the reaction of 5-(4-nitrophenyl)-2-furaldehyde with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazide. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: It is used in the development of advanced materials, such as sensors and catalysts.
Wirkmechanismus
The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone can be compared with other similar compounds, such as:
4-nitrophenyl-2-furaldehyde thiosemicarbazone: Lacks the pyrazolone moiety, resulting in different chemical reactivity and biological activity.
5-(4-nitrophenyl)-2-furaldehyde N-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone: Similar structure but with variations in the substituents, leading to differences in properties and applications.
Eigenschaften
Molekularformel |
C23H20N6O4S |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C23H20N6O4S/c1-15-21(22(30)28(27(15)2)17-6-4-3-5-7-17)25-23(34)26-24-14-19-12-13-20(33-19)16-8-10-18(11-9-16)29(31)32/h3-14H,1-2H3,(H2,25,26,34)/b24-14+ |
InChI-Schlüssel |
WZBUVKGUABINJT-ZVHZXABRSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11988816.png)
![(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid](/img/structure/B11988820.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11988826.png)
![9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11988833.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B11988841.png)

![[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B11988859.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11988861.png)
![Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11988862.png)
![2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide](/img/structure/B11988869.png)
![2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B11988881.png)
